molecular formula C21H21FN4O B11288735 1-Benzyl-4-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperazine

1-Benzyl-4-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperazine

Cat. No.: B11288735
M. Wt: 364.4 g/mol
InChI Key: WHTQLXLVWDHPHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperazine is a complex organic compound that features a piperazine ring substituted with a benzyl group and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-4-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperazine typically involves multiple steps. One common method includes the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with benzyl chloride to introduce the benzyl group. Finally, the piperazine ring is formed through a cyclization reaction involving appropriate reagents and conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium hydride, alkyl halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-Benzyl-4-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-4-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid
  • 1-(4-Methylbenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid
  • 1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid

Uniqueness

1-Benzyl-4-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C21H21FN4O

Molecular Weight

364.4 g/mol

IUPAC Name

(4-benzylpiperazin-1-yl)-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]methanone

InChI

InChI=1S/C21H21FN4O/c22-18-8-6-17(7-9-18)19-14-20(24-23-19)21(27)26-12-10-25(11-13-26)15-16-4-2-1-3-5-16/h1-9,14H,10-13,15H2,(H,23,24)

InChI Key

WHTQLXLVWDHPHX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC(=NN3)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.